

SR-31747: A Comparative Guide to its Cellular Target Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR-31747

Cat. No.: B1682618

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

SR-31747, a ligand initially explored for its immunosuppressive properties, has demonstrated a complex pharmacological profile characterized by its interaction with multiple cellular targets. This guide provides a comprehensive comparison of **SR-31747**'s binding affinity and functional effects on its primary targets and known off-targets, supported by experimental data and detailed methodologies.

Executive Summary

SR-31747 interacts with high affinity to several proteins, most notably the sigma-1 ($\sigma 1$) receptor, the sigma-2 ($\sigma 2$) receptor, and the emopamil-binding protein (EBP), a key enzyme in the cholesterol biosynthesis pathway. Its antiproliferative effects are largely attributed to the inhibition of EBP, leading to a disruption of cholesterol metabolism. This guide presents a quantitative analysis of these interactions, details the experimental protocols used to determine them, and visualizes the involved signaling pathways.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of **SR-31747** for its known cellular targets. The data is compiled from various radioligand binding assays.

Target	Ligand	Method	Kd (nM)	Ki (nM)	Reference
Sigma-1 Receptor (SR-BP)	[3H]SR-31747A	Saturation Binding	0.15	-	[1]
SRBP-2	[3H]SR-31747A	Scatchard Plot Analysis	10	-	[2]
Sigma-2 Receptor	SR-31747	Competitive Binding	-	Data not available	-
Emopamil Binding Protein (EBP)	SR-31747	Sterol Isomerase Assay	-	Data not available	-

Note: While qualitative evidence strongly supports the binding of **SR-31747** to the sigma-2 receptor and EBP, specific Ki values from direct competitive binding assays with **SR-31747** are not readily available in the reviewed literature. The antiproliferative effects are, however, strongly linked to EBP inhibition.[3]

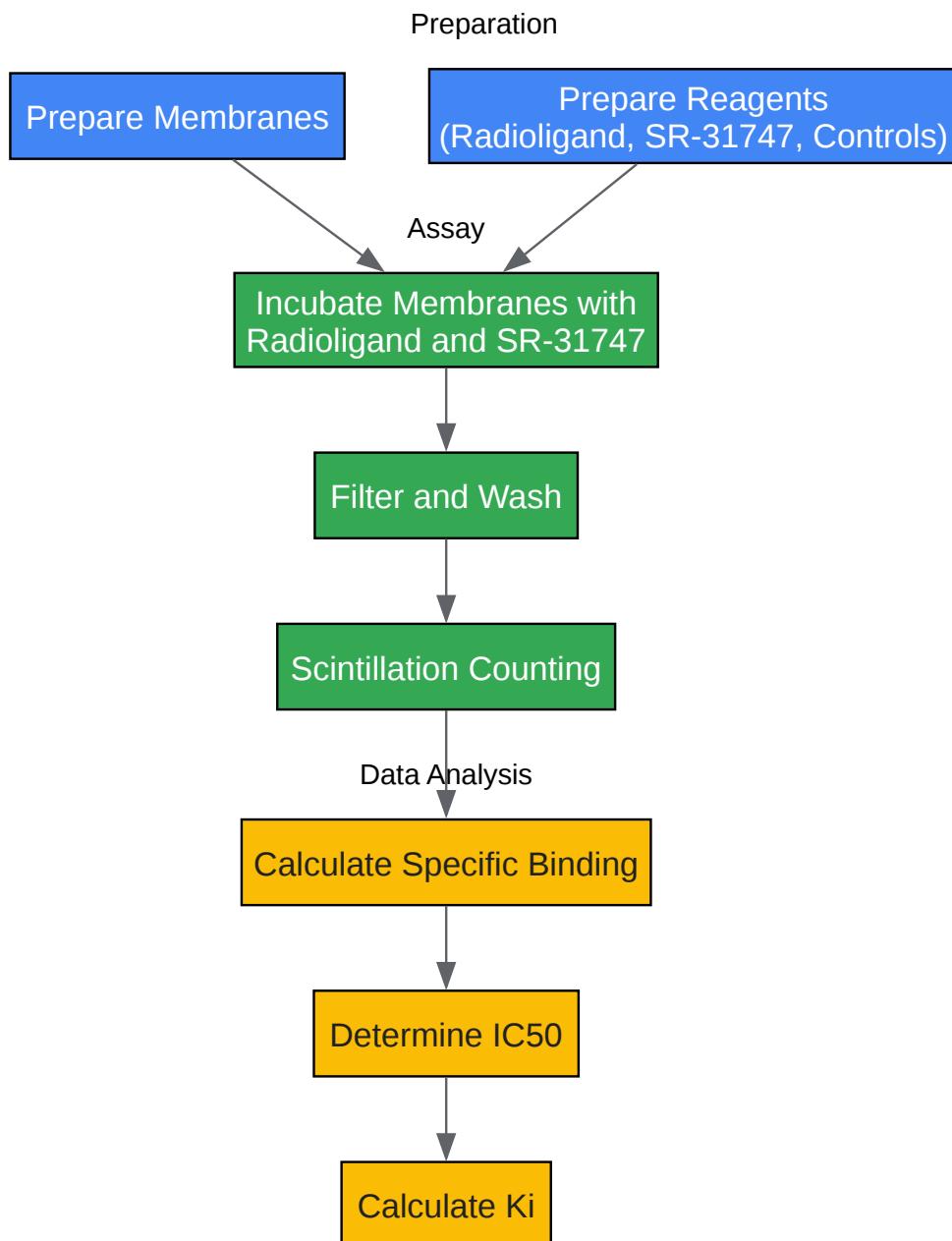
Experimental Protocols

Radioligand Competitive Binding Assay for Sigma-1 Receptor

This protocol is adapted from methodologies used to characterize sigma receptor ligands.[4][5][6]

Objective: To determine the binding affinity (Ki) of **SR-31747** for the sigma-1 receptor.

Materials:

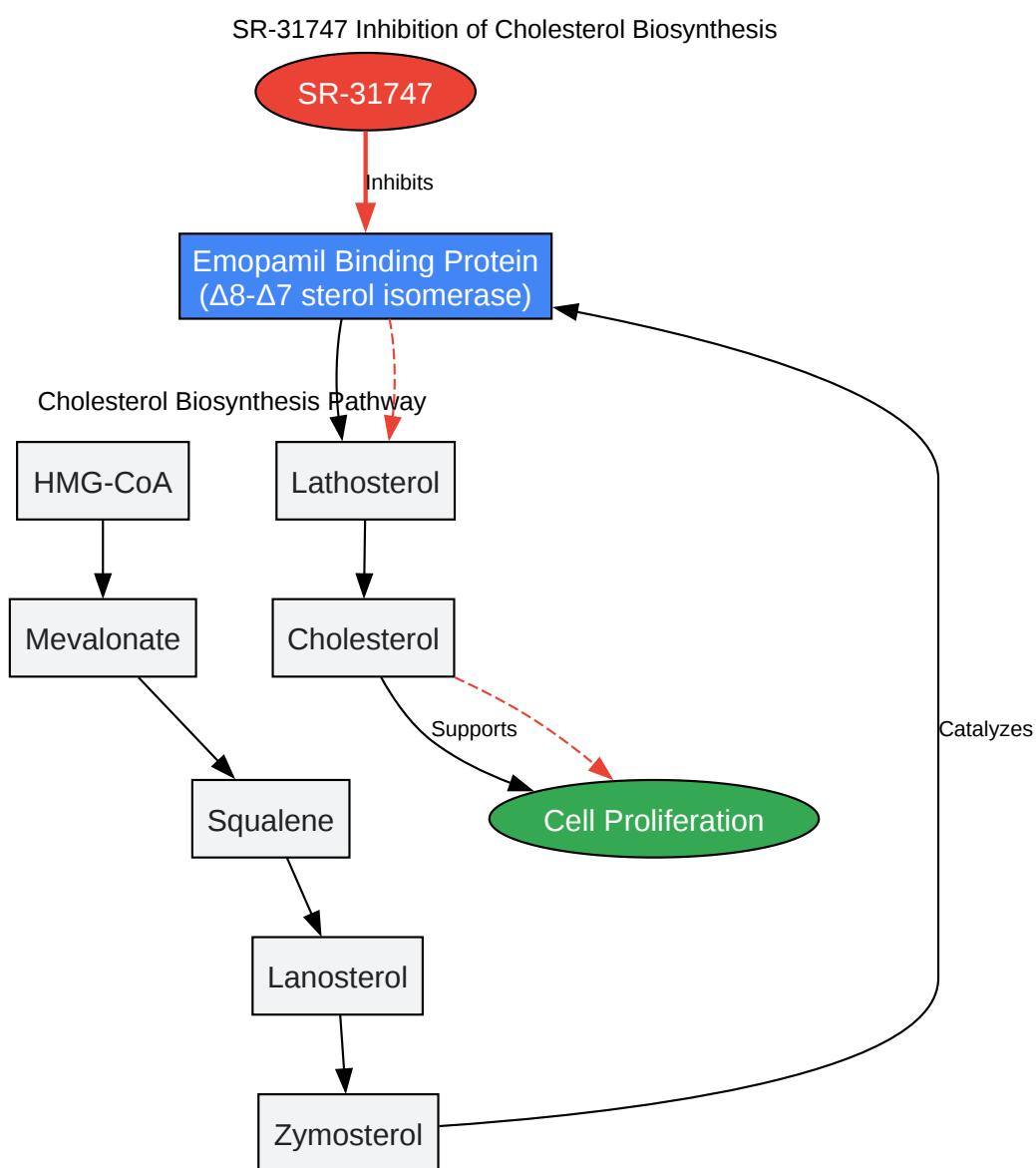

- Membrane Preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor.
- Radioligand:--INVALID-LINK---pentazocine (a selective sigma-1 ligand).
- Non-specific Binding Control: Haloperidol (10 μ M).

- Test Compound: **SR-31747** at various concentrations.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
- Scintillation Counter.

Procedure:

- Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
- Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of **SR-31747**.
- Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.
- Incubation: Incubate the plate at 37°C for 150 minutes to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through the glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of **SR-31747** by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

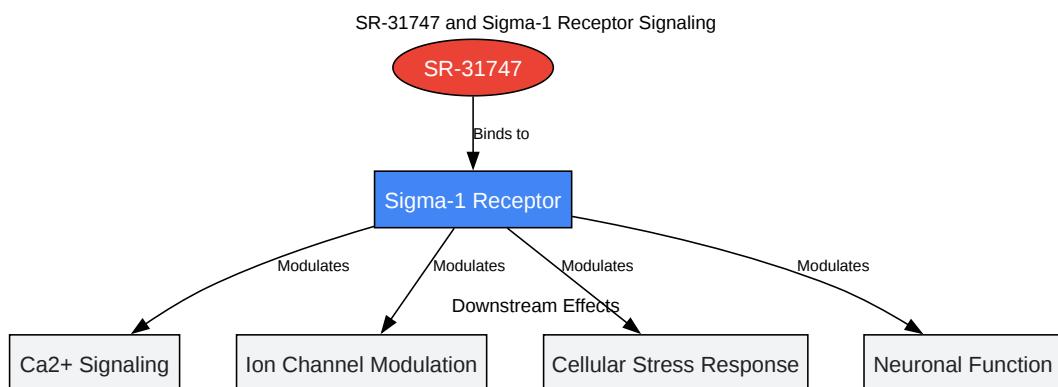

[Click to download full resolution via product page](#)

Caption: Workflow for determining binding affinity using a radioligand assay.

Signaling Pathways and Mechanisms of Action

Inhibition of Cholesterol Biosynthesis via Emopamil Binding Protein (EBP)

A primary mechanism of action for **SR-31747**'s antiproliferative effects is the inhibition of cholesterol biosynthesis. **SR-31747** binds to the Emopamil Binding Protein (EBP), which functions as a $\Delta 8$ - $\Delta 7$ sterol isomerase. This enzyme is crucial for the conversion of zymosterol to lathosterol in a late step of the cholesterol synthesis pathway.^{[7][8]} Inhibition of EBP by **SR-31747** leads to the accumulation of sterol precursors and a depletion of cellular cholesterol, ultimately arresting cell proliferation.^[9]



[Click to download full resolution via product page](#)

Caption: **SR-31747** inhibits EBP, disrupting cholesterol synthesis and cell proliferation.

Modulation of Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.^{[10][11][12][13]} **SR-31747**, as a high-affinity ligand, can influence these pathways, contributing to its overall pharmacological effects. The precise downstream consequences of **SR-31747** binding to the sigma-1 receptor are complex and can be cell-type dependent.

[Click to download full resolution via product page](#)

Caption: **SR-31747** binding to the Sigma-1 receptor modulates multiple downstream pathways.

Conclusion

SR-31747 exhibits a multifaceted binding profile, with high affinity for the sigma-1 receptor and a newly identified protein, SRBP-2. While its interaction with the sigma-2 receptor and emopamil-binding protein is evident from functional studies, further quantitative binding data is

needed for a complete comparative analysis. The primary mechanism for its antiproliferative activity appears to be the inhibition of cholesterol biosynthesis through its action on EBP. The modulation of sigma-1 receptor signaling likely contributes to its broader pharmacological effects. This guide provides a foundational understanding for researchers investigating the therapeutic potential and off-target effects of **SR-31747** and similar compounds. Further studies employing comprehensive off-target screening panels will be crucial to fully elucidate its selectivity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Emopamil-binding protein, a mammalian protein that binds a series of structurally diverse neuroprotective agents, exhibits delta8-delta7 sterol isomerase activity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 6. revvity.com [revvity.com]
- 7. Emopamil binding protein - Wikipedia [en.wikipedia.org]
- 8. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [SR-31747: A Comparative Guide to its Cellular Target Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682618#cross-reactivity-of-sr-31747-with-other-cellular-targets>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com